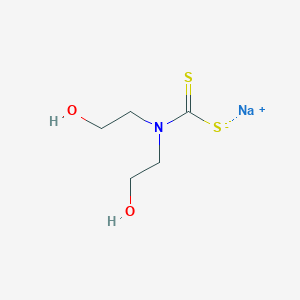
Sodium bis(2-hydroxyethyl)dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is a chemical compound with the molecular formula C₅H₁₀NO₂S₂Na. It is a derivative of carbamodithioic acid and is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) typically involves the reaction of carbamodithioic acid with N,N-bis(2-hydroxyethyl)amine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve high yield and purity. The reaction mixture is usually subjected to purification steps such as crystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, thiols, esters, and ethers, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of rubber and as a corrosion inhibitor in various industrial processes.
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, potassium salt (1:1)
- Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, ammonium salt (1:1)
- Carbamodithioic acid, (2-hydroxyethyl)-, compound with N,N-diethylethanamine (1:1)
Uniqueness
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is unique due to its sodium ion, which can influence its solubility and reactivity compared to its potassium and ammonium counterparts. This uniqueness makes it suitable for specific applications where sodium ions are preferred or required.
Propiedades
Número CAS |
32666-86-7 |
|---|---|
Fórmula molecular |
C5H10NNaO2S2 |
Peso molecular |
203.3 g/mol |
Nombre IUPAC |
sodium;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NO2S2.Na/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
QUYHMLCZZRISNN-UHFFFAOYSA-M |
SMILES canónico |
C(CO)N(CCO)C(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


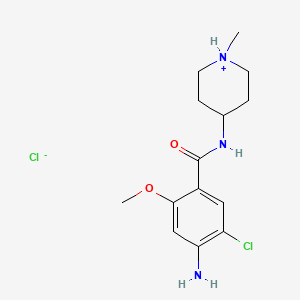
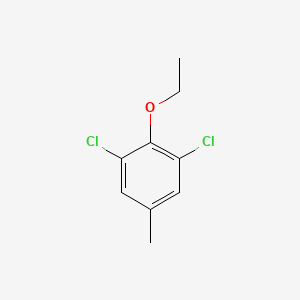
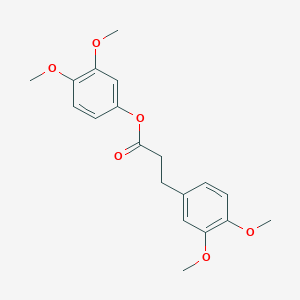
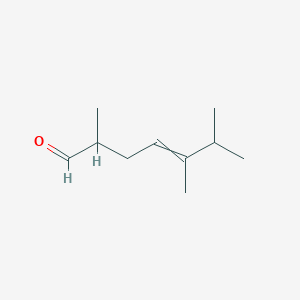
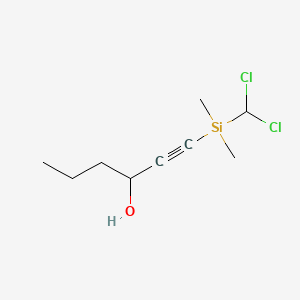

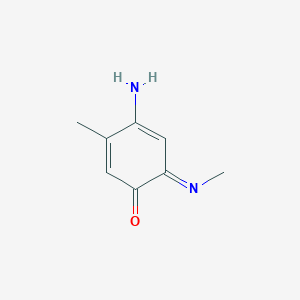
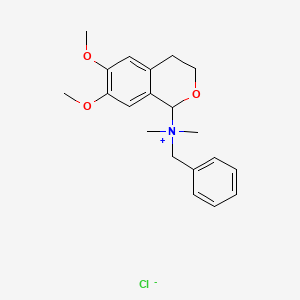
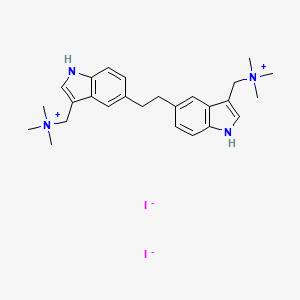
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)
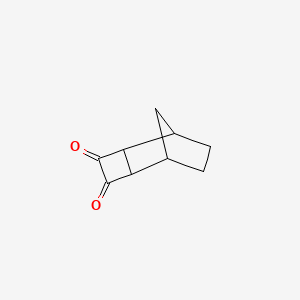
![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
